molecular formula C13H13NO3 B6367647 5-(3,4-Dimethoxyphenyl)pyridin-3-ol CAS No. 1258611-65-2

5-(3,4-Dimethoxyphenyl)pyridin-3-ol

Cat. No.: B6367647
CAS No.: 1258611-65-2
M. Wt: 231.25 g/mol
InChI Key: ZPGMHNYFWNGCOC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group at the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction to form the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, such as nitro, bromo, and sulfonyl derivatives, as well as reduced forms like amines and alcohols.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)pyridin-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)pyridin-2-ol
  • 5-(3,4-Dimethoxyphenyl)pyridin-4-ol
  • 3-(3,4-Dimethoxyphenyl)pyridine

Uniqueness

5-(3,4-Dimethoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-12-4-3-9(6-13(12)17-2)10-5-11(15)8-14-7-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGMHNYFWNGCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682954
Record name 5-(3,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258611-65-2
Record name 5-(3,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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